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Application Notes
Special AT-rich sequence-binding proteins (SATB1 and SATB2) are crucial nuclear proteins that

function as genome organizers by binding to specific DNA sequences and recruiting chromatin-

remodeling complexes. Their involvement in gene regulation, cell differentiation, and cancer

progression makes them significant targets for research and therapeutic development.

Accurate and efficient extraction of these proteins from the nucleus is paramount for

downstream applications such as Western blotting, chromatin immunoprecipitation (ChIP), and

proteomic analyses.

This protocol provides a detailed method for the nuclear extraction of SATB proteins from

cultured cells, with a particular focus on Jurkat cells, a common model for studying SATB1.

Given that SATB proteins are tightly associated with the nuclear matrix, this protocol employs a

sequential extraction method, beginning with the isolation of intact nuclei followed by a high-

salt extraction to effectively solubilize these matrix-bound proteins.

The purity and integrity of the extracted nuclear proteins are critical for reliable experimental

outcomes. Therefore, all steps should be performed on ice or at 4°C, and protease inhibitors

should be included in all buffers to prevent protein degradation.

Experimental Workflow
The following diagram illustrates the key steps in the nuclear extraction of SATB proteins.
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Caption: Workflow for the nuclear extraction of SATB proteins.
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for this protocol, including

buffer compositions and centrifugation settings.

Table 1: Buffer Compositions

Buffer Name Component Concentration

Hypotonic Lysis Buffer (Buffer

A)
HEPES (pH 7.9) 10 mM

KCl 10 mM

EDTA 0.1 mM

EGTA 0.1 mM

DTT 1 mM

Protease Inhibitor Cocktail 1X

Hypertonic Extraction Buffer

(Buffer B)
HEPES (pH 7.9) 20 mM

NaCl 420 mM

EDTA 1 mM

EGTA 1 mM

DTT 1 mM

Protease Inhibitor Cocktail 1X

Phosphate-Buffered Saline

(PBS)
NaCl 137 mM

KCl 2.7 mM

Na₂HPO₄ 10 mM

KH₂PO₄ 1.8 mM
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Table 2: Centrifugation Parameters

Step Speed (x g) Time (minutes) Temperature (°C)

Cell Harvesting 500 5 4

Nuclear Pelleting 1,500 5 4

Nuclear Wash 1,500 5 4

Final Debris Pelleting 16,000 20 4

Experimental Protocol
This protocol is optimized for a starting cell pellet of approximately 1 x 10⁷ cells. Volumes

should be scaled accordingly for different starting amounts.

Materials:

Cultured cells (e.g., Jurkat)

Phosphate-Buffered Saline (PBS), ice-cold

Hypotonic Lysis Buffer (Buffer A)

Hypertonic Extraction Buffer (Buffer B)

Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)

Dithiothreitol (DTT)

Microcentrifuge tubes, 1.5 mL

Microcentrifuge (refrigerated)

Pipettes and tips

Procedure:

Cell Harvesting and Washing:
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For suspension cells (e.g., Jurkat), centrifuge the cell culture at 500 x g for 5 minutes at

4°C.

For adherent cells, scrape the cells from the culture dish in the presence of ice-cold PBS.

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

Cytoplasmic Lysis:

Resuspend the washed cell pellet in 400 µL of ice-cold Hypotonic Lysis Buffer (Buffer A).

Incubate on ice for 15 minutes to allow the cells to swell.

Add 25 µL of 10% IGEPAL® CA-630 (or similar non-ionic detergent) and vortex for 10

seconds.

Isolation of Nuclei:

Centrifuge the lysate at 1,500 x g for 5 minutes at 4°C.

Carefully aspirate and discard the supernatant, which contains the cytoplasmic fraction.

The pellet contains the intact nuclei.

Washing the Nuclei:

Resuspend the nuclear pellet in 200 µL of ice-cold Hypotonic Lysis Buffer (Buffer A)

without detergent.

Centrifuge at 1,500 x g for 5 minutes at 4°C.

Discard the supernatant.

Nuclear Protein Extraction:

Resuspend the nuclear pellet in 100 µL of ice-cold Hypertonic Extraction Buffer (Buffer B).
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Incubate on ice for 30 minutes with intermittent vortexing (every 5-10 minutes) to facilitate

the extraction of nuclear proteins.

(Optional) For enhanced extraction of tightly bound proteins, sonicate the nuclear

suspension briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice.

Collection of Nuclear Extract:

Centrifuge the nuclear suspension at 16,000 x g for 20 minutes at 4°C to pellet the

chromatin and other insoluble debris.

Carefully transfer the supernatant, which contains the soluble nuclear proteins, to a new

pre-chilled microcentrifuge tube.

Quantification and Storage:

Determine the protein concentration of the nuclear extract using a suitable protein assay

(e.g., Bradford or BCA assay).

The nuclear extract can be used immediately for downstream applications or stored at

-80°C for long-term use. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the cellular components and

the extraction process, leading to the isolation of SATB proteins.
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Caption: Isolation of SATB proteins from the nuclear matrix.

To cite this document: BenchChem. [Protocol for Nuclear Extraction of SATB Proteins].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1655726#protocol-for-nuclear-extraction-of-satb-
proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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